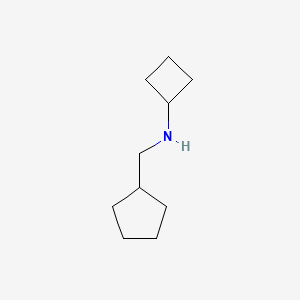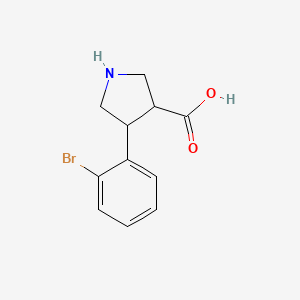
4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a bromophenyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A specific synthesis method for “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound also contains a bromophenyl group .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 140 - 142 C . Its molecular weight is 370.24 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves the use of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid as an intermediate. For example, the study on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlights its role in producing new insecticides through various synthetic steps, demonstrating its utility in developing agrochemical products (Niu Wen-bo, 2011). Similarly, research into cyclic amines' redox-annulations with α,β-unsaturated carbonyl compounds showcases the compound's utility in creating ring-fused pyrrolines, which can be further oxidized or reduced to develop new pharmaceuticals or materials (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015).
Biological Activities
The compound also shows promise in medicinal chemistry, particularly in synthesizing new drugs with anticholinergic and antioxidant activities. A study on the synthesis of biologically active bromophenols, including natural products, demonstrates powerful antioxidant activities when compared to standard compounds, indicating potential therapeutic applications (Mohsen Rezai, Cetin Bayrak, P. Taslimi, I. Gülçin, A. Menzek, 2018). Moreover, the synthesis of pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers highlight the role of such compounds in developing new materials with potential biomedical applications (B. Huck, S. Gellman, 2005).
Material Science and Supramolecular Chemistry
In material science, the compound's derivatives have been explored for their structural characteristics, such as hydrogen-bonding patterns in enaminones, revealing insights into molecular interactions that can influence the design of new materials and catalysts (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007). These studies underscore the versatility of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid and its derivatives in synthesizing compounds with desired physical, chemical, and biological properties.
Orientations Futures
Propriétés
IUPAC Name |
4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSCRAWFNNSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



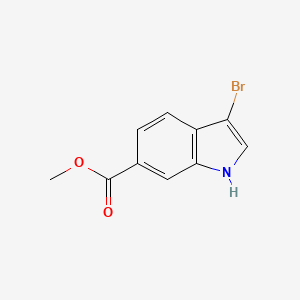
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
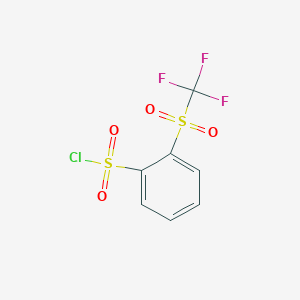
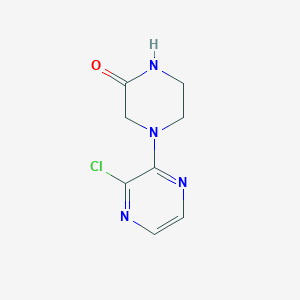
![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)
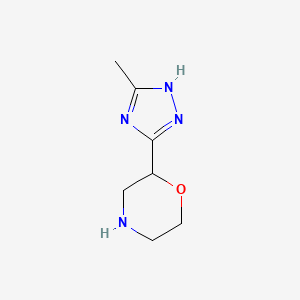
![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)
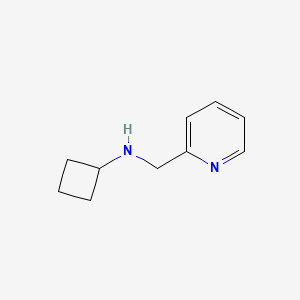
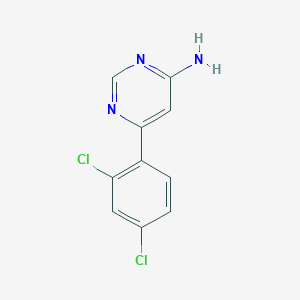
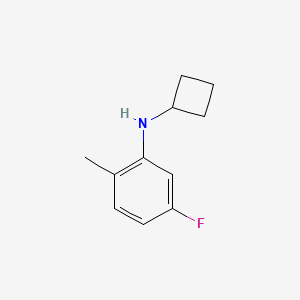
![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)
